molecular formula C12H14ClNO2 B5001368 N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide

N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide

Cat. No.: B5001368
M. Wt: 239.70 g/mol
InChI Key: OTJODFUJEDRSII-VQHVLOKHSA-N
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Description

N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with an acetamide group and a 3-chlorobut-2-enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 3-chlorobut-2-enyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Dichloromethane or ethanol

    Catalyst: Potassium carbonate or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines or alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylacetamide
  • N-(4-chlorophenyl)acetamide
  • N-(4-methoxyphenyl)acetamide

Uniqueness

N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide is unique due to the presence of the 3-chlorobut-2-enoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other acetamide derivatives and contributes to its specific applications and reactivity.

Properties

IUPAC Name

N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(13)7-8-16-12-5-3-11(4-6-12)14-10(2)15/h3-7H,8H2,1-2H3,(H,14,15)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJODFUJEDRSII-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC=C(C=C1)NC(=O)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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